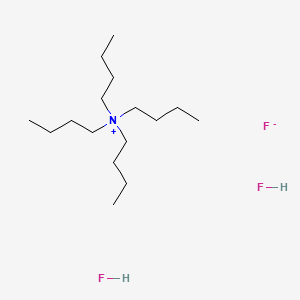

Tetrabutylammonium (dihydrogen trifluoride)

Description

The exact mass of the compound Tetrabutylammonium fluoride dihydrofluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrabutylammonium (dihydrogen trifluoride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylammonium (dihydrogen trifluoride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrabutylazanium;fluoride;dihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXQMNWIADOAJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471859 | |

| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99337-56-1 | |

| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-tributylbutan-1-aminium fluoride dihydrofluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Preparation of Tetrabutylammonium (dihydrogen trifluoride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and preparation of tetrabutylammonium (dihydrogen trifluoride), a versatile fluorinating agent used in organic synthesis. The following sections detail a validated experimental protocol, present key quantitative data in a structured format, and illustrate the workflow for its preparation.

Experimental Protocol

The following procedure for the synthesis of tetrabutylammonium (dihydrogen trifluoride) is based on a method reported in the scientific literature.[1]

Materials:

-

Tetrabutylammonium hydrogen sulfate

-

Potassium hydrogen carbonate (KHCO₃)

-

Potassium bifluoride (KHF₂)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Sodium carbonate decahydrate (Na₂CO₃·10H₂O)

-

Sodium chloride (NaCl)

Equipment:

-

5 L polymethylpentene (TPX) beaker

-

Mechanical stirrer

-

Extraction vessel

-

Ice bath

Procedure:

-

A solution of tetrabutylammonium hydrogen sulfate (339.5 g, 1 mol) in chloroform (3 L) is prepared in a 5 L polymethylpentene beaker equipped with a mechanical stirrer.

-

A solution of potassium hydrogen carbonate (100.1 g, 1 mol) in water (300 mL) is added to the beaker. The mixture is stirred for 10 minutes at 20 °C.

-

Solid potassium bifluoride (390.5 g, 5 mol) is then added to the reaction mixture.

-

The resulting mixture is stirred vigorously for 1 hour at 20 °C.

-

After the reaction is complete, the cold reaction mixture (-30 °C) is transferred to an extraction vessel containing ice.

-

An aqueous solution of sodium carbonate decahydrate (3 mol) is slowly added with stirring.

-

The layers are separated. A voluminous white precipitate may remain in the upper aqueous layer, which should be back-extracted with dichloromethane (CH₂Cl₂).

-

The combined organic layers are washed again with an aqueous solution of sodium carbonate decahydrate (3 mol) and finally with a saturated solution of sodium chloride.

-

The organic solvent is carefully evaporated to yield the product as a yellowish oil.

Quantitative Data

The following table summarizes the key quantitative data associated with the described synthesis protocol.[1]

| Parameter | Value |

| Reactants | |

| Tetrabutylammonium Hydrogen Sulfate | 339.5 g (1 mol) |

| Potassium Hydrogen Carbonate | 100.1 g (1 mol) |

| Potassium Bifluoride | 390.5 g (5 mol) |

| Solvents | |

| Chloroform | 3 L |

| Water | 300 mL |

| Reaction Conditions | |

| Temperature | 20 °C |

| Reaction Time | 1 hour |

| Product | |

| Appearance | Yellowish oil |

| Yield | 397 g (99%) |

| Purity (by GC) | 85% |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of tetrabutylammonium (dihydrogen trifluoride).

Caption: Synthesis and workup of tetrabutylammonium (dihydrogen trifluoride).

References

The Core Mechanism of Tetrabutylammonium (Dihydrogen Trifluoride) in Nucleophilic Fluorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (dihydrogen trifluoride), often abbreviated as TBATF, has emerged as a versatile and effective nucleophilic fluorinating agent in modern organic synthesis. Its unique properties, combining the solubility of a quaternary ammonium salt with the reactive nature of the dihydrogen trifluoride anion, make it a valuable tool for the selective introduction of fluorine into organic molecules. This technical guide provides an in-depth analysis of its mechanism of action, supported by experimental data and protocols.

Introduction: The Dual Role of TBATF Components

The efficacy of tetrabutylammonium (dihydrogen trifluoride) (Bu₄N⁺[H₂F₃]⁻) stems from the synergistic action of its two components:

-

Tetrabutylammonium (Bu₄N⁺) Cation: This bulky, lipophilic cation serves as a phase-transfer catalyst. It effectively encapsulates the polar dihydrogen trifluoride anion, rendering it soluble in common aprotic organic solvents where nucleophilic substitution reactions are typically performed. This enhanced solubility allows for homogenous reaction conditions and increases the availability of the fluoride nucleophile.

-

Dihydrogen Trifluoride ([H₂F₃]⁻) Anion: This polyhydrogen fluoride species is the active fluorinating agent. It is considered a source of "naked" or weakly solvated fluoride ions, which are significantly more nucleophilic than the heavily hydrated fluoride ions found in aqueous media or the tightly bound fluoride in solid alkali metal salts. The [H₂F₃]⁻ anion can be viewed as a complex of HF and F⁻, which can readily deliver a fluoride anion for nucleophilic attack.

Mechanism of Action in Key Fluorination Reactions

The primary mechanism of TBATF involves a nucleophilic substitution (Sₙ2) pathway. The specific steps, however, can vary depending on the substrate.

Deoxyfluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a common application. The reaction is not a direct displacement of the hydroxyl group, which is a poor leaving group. Instead, it proceeds through an in-situ activation step, often facilitated by an external reagent, followed by nucleophilic attack. While a dedicated mechanistic study for TBATF in this context is not prevalent, a plausible mechanism can be inferred from related systems. The process generally involves:

-

Activation of the Alcohol: The hydroxyl group is first converted into a better leaving group (e.g., a sulfonate ester).

-

Nucleophilic Displacement: The [H₂F₃]⁻ anion, delivered by the Bu₄N⁺ cation, attacks the electrophilic carbon in an Sₙ2 fashion, displacing the leaving group and forming the C-F bond with inversion of stereochemistry.

Ring-Opening of Epoxides

TBATF is an effective reagent for the regioselective ring-opening of epoxides to generate β-fluorohydrins. This reaction typically follows a standard Sₙ2 mechanism:

-

The fluoride ion from the [H₂F₃]⁻ complex directly attacks one of the electrophilic carbon atoms of the epoxide ring.

-

The attack occurs from the backside, leading to the opening of the three-membered ring and inversion of the stereochemical configuration at the center of attack.

-

In unsymmetrical epoxides, the fluoride ion preferentially attacks the less sterically hindered carbon atom.

Epoxide [label=<

R-CHOCH₂ Epoxide

];

TransitionState [label="[Transition State]"]; Product [label=<

R-CH(OH)-CH₂F β-Fluorohydrin

];

TBATF [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", label="Bu₄N⁺ [H₂F₃]⁻"];

Epoxide -> TransitionState [label="Sₙ2 Attack"]; TBATF -> TransitionState [style=dashed]; TransitionState -> Product; } dot Figure 2: Mechanism of epoxide ring-opening by TBATF via an Sₙ2 pathway.

Oxidative Desulfurization-Fluorination

TBATF is particularly useful for the conversion of thiocarbonyl compounds to difluoro- or trifluoromethyl groups. This transformation is not a simple substitution but an oxidative desulfurization-fluorination process, often requiring a halonium source like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).[1][2]

-

Activation of the Thiocarbonyl: The sulfur atom of the thiocarbonyl group is attacked by the electrophilic halogen (e.g., from NBS).

-

Fluoride Attack: The fluoride from [H₂F₃]⁻ attacks the activated carbon atom.

-

Elimination and Repetition: A series of elimination and subsequent fluoride attack steps lead to the replacement of the C=S bond with a CF₂ group.

Quantitative Data from Representative Reactions

The following table summarizes the results for the synthesis of α,α-difluoroethers from thiocarboxylic acid O-esters using tetrabutylammonium (dihydrogen trifluoride) and N-bromosuccinimide (NBS), demonstrating the reagent's utility.[1]

| Entry | Substrate (R-C(=S)O-R') | R' | Yield (%) |

| 1 | p-MeOC₆H₄-C(=S)O-Et | Et | 75 |

| 2 | p-MeC₆H₄-C(=S)O-Et | Et | 80 |

| 3 | Ph-C(=S)O-Et | Et | 81 |

| 4 | p-ClC₆H₄-C(=S)O-Et | Et | 78 |

| 5 | Ph-C(=S)O-CH₂CH₂Cl | CH₂CH₂Cl | 70 |

| 6 | Ph-C(=S)O-CH₂Ph | CH₂Ph | 65 |

| 7 | n-C₁₁H₂₃-C(=S)O-Et | Et | 62 |

Experimental Protocols

Below is a representative experimental protocol for the fluorination of a thiocarbonyl compound, adapted from literature procedures.[1][3]

General Procedure for Oxidative Desulfurization-Fluorination:

-

Reagent Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the thiocarbonyl substrate (1.0 mmol).

-

Solvent Addition: Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane, 10 mL).

-

Reagent Addition: Add N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) (2.2 mmol) to the solution.

-

Fluorinating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of tetrabutylammonium (dihydrogen trifluoride) (2.5 mmol) in the same solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated by preliminary optimization studies (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by silica gel column chromatography to yield the desired fluorinated compound.

Conclusion

Tetrabutylammonium (dihydrogen trifluoride) is a powerful and practical reagent for nucleophilic fluorination. Its mechanism is centered on the phase-transfer-mediated delivery of a highly nucleophilic [H₂F₃]⁻ anion, which can participate in a range of transformations including epoxide ring-openings and oxidative desulfurization-fluorinations. The mild reaction conditions and high yields achievable with TBATF make it an attractive option for the synthesis of complex fluorinated molecules in pharmaceutical and materials science research. Further mechanistic studies, particularly computational analyses, will continue to refine the understanding of this valuable reagent and expand its applications.

References

physical and chemical properties of tetrabutylammonium (dihydrogen trifluoride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tetrabutylammonium (dihydrogen trifluoride), a versatile reagent with significant applications in chemical synthesis and research. The information is presented to be a valuable resource for laboratory professionals, enabling a thorough understanding of its characteristics for safe and effective utilization.

Core Physical and Chemical Properties

Tetrabutylammonium (dihydrogen trifluoride), with the chemical formula C₁₆H₃₈F₃N, is a quaternary ammonium salt.[1][2] It is typically a colorless to light yellow or brown liquid.[2][3] This compound is noted for its role as a nucleophilic fluorinating agent in organic synthesis.[4]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of tetrabutylammonium (dihydrogen trifluoride).

| Property | Value | Source(s) |

| Molecular Weight | 301.47 g/mol | [2][4] |

| Density | 0.966 g/cm³ | [2][3] |

| Flash Point | 13 °C | [2] |

| Appearance | Colorless to light yellow/brown liquid | [2][3] |

Note: Specific values for melting and boiling points are not consistently reported in the literature for the dihydrogen trifluoride salt, with available data often pertaining to the corresponding fluoride or its trihydrate.

Solubility Profile

Tetrabutylammonium (dihydrogen trifluoride) exhibits solubility in organic solvents.

| Solvent | Solubility | Source(s) |

| Dichloromethane | Soluble | [1] |

| DMSO | 100 mg/mL (331.71 mM) (ultrasonication may be needed) | [3] |

Chemical Reactivity and Stability

Tetrabutylammonium (dihydrogen trifluoride) is primarily utilized as a source of fluoride ions for nucleophilic substitution reactions.[4] Its reactivity stems from the availability of the fluoride ion, which can act as a nucleophile in various organic transformations. The tetrabutylammonium cation, being large and lipophilic, enhances the solubility of the fluoride salt in organic solvents, facilitating its use in non-aqueous reaction media.

The compound is stable under normal storage conditions, though it is sensitive to air and moisture.[1][3] It is recommended to store it under an inert atmosphere at 4°C for short-term storage and at -20°C or -80°C for longer periods when in solution.[3] It is incompatible with strong oxidizing agents.[1] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[1]

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties are extensive. Below are generalized methodologies for key analytical procedures.

Determination of Solubility

A standard method to determine the solubility of an ionic liquid like tetrabutylammonium (dihydrogen trifluoride) in a given solvent involves the following steps:

-

Sample Preparation : A known volume of the solvent is placed in a thermostatted vessel equipped with a stirrer.

-

Titration : The ionic liquid is incrementally added to the solvent while stirring.

-

Observation : The solution is visually inspected for the point of saturation, indicated by the formation of a persistent second phase or turbidity.

-

Quantification : The amount of ionic liquid added to reach saturation is used to calculate the solubility at that specific temperature. For more precise measurements, analytical techniques such as HPLC or NMR can be used to determine the concentration of the dissolved ionic liquid in a saturated solution.[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation : A small amount of the tetrabutylammonium (dihydrogen trifluoride) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup : The NMR spectrometer is calibrated and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition : ¹H and ¹⁹F NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide information about the structure and purity of the compound. The tetrabutylammonium cation will show characteristic signals for the butyl groups.

Infrared (IR) Spectroscopy:

-

Sample Preparation : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solution is prepared in a suitable IR-transparent solvent.

-

Data Acquisition : The IR spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Analysis : The absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule, such as the C-H bonds of the butyl groups and the N-C bonds of the quaternary ammonium cation. The presence of the dihydrogen trifluoride anion will also give rise to specific vibrational modes.

Visualizing Chemical Applications and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application and handling of tetrabutylammonium (dihydrogen trifluoride).

Caption: Workflow for a typical fluorination reaction.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Tetra-n-butylammonium Dihydrogentrifluoride (CAS 99337-56-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-n-butylammonium dihydrogentrifluoride (CAS 99337-56-1) is a quaternary ammonium salt that serves as a soluble source of fluoride ions in organic solvents.[1][2] It is primarily utilized as a reagent in organic synthesis, particularly in fluorination and deprotection reactions.[3] This technical guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental data. While data specifically for Tetra-n-butylammonium dihydrogentrifluoride is limited in some areas, this guide supplements the available information with data from the closely related and extensively studied reagent, Tetra-n-butylammonium fluoride (TBAF), with clear distinction.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of Tetra-n-butylammonium dihydrogentrifluoride is presented in Table 1.

Table 1: Physicochemical Properties of Tetra-n-butylammonium Dihydrogentrifluoride

| Property | Value | Reference(s) |

| CAS Number | 99337-56-1 | [1] |

| Molecular Formula | C₁₆H₃₈F₃N | [2] |

| Molecular Weight | 301.48 g/mol | |

| Appearance | Colorless to light yellow or brown liquid/solution | [4] |

| Density | 0.966 g/cm³ | |

| Solubility | Soluble in dichloromethane and other polar organic solvents. | [2] |

| Storage | Store in a cool, dry place, away from moisture. Keep under an inert gas atmosphere. |

Spectroscopic Data:

Detailed spectroscopic data for Tetra-n-butylammonium dihydrogentrifluoride is not widely available in peer-reviewed literature. A commercially available ¹H NMR spectrum is noted, but further characterization data such as ¹³C NMR, IR, and mass spectrometry specific to this compound are not readily found.

Synthesis

The synthesis of quaternary ammonium fluorides like Tetra-n-butylammonium dihydrogentrifluoride generally involves the reaction of a quaternary ammonium halide (e.g., bromide) with a fluoride source. One common method is the treatment of an aqueous solution of n-tetrabutylammonium hydroxide with hydrofluoric acid, followed by removal of water.[5] Another approach involves the reaction of a quaternary ammonium salt with a fluoride-containing ion-exchange resin.

Applications in Organic Synthesis

Tetra-n-butylammonium dihydrogentrifluoride is a versatile reagent in organic synthesis, primarily acting as a nucleophilic fluorinating agent and a deprotection reagent for silyl ethers.[1][3]

Fluorination Reactions

As a source of "naked" fluoride ions, this reagent can be used for the synthesis of fluorinated organic compounds.[6][7] These reactions are crucial in drug discovery, as the introduction of fluorine atoms can significantly alter the biological activity and pharmacokinetic properties of molecules.[7] It can be employed in the monofluorination of epoxides and alcohols, difluorination of dithioacetals, and the conversion of dithiocarbamates to trifluoromethylamines.[3]

The general mechanism for nucleophilic fluorination involves the displacement of a leaving group by the fluoride ion.

Deprotection of Silyl Ethers

One of the most common applications of fluoride reagents like Tetra-n-butylammonium dihydrogentrifluoride is the cleavage of silyl ether protecting groups to regenerate alcohols.[1][8] Silyl ethers are widely used to protect hydroxyl groups during multi-step syntheses due to their stability and ease of removal.

The mechanism involves the attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate silicon intermediate, which then breaks down to release the alkoxide and a stable silyl fluoride.[9]

Experimental Protocols

General Protocol for Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using TBAF

This protocol is a general procedure and may require optimization for specific substrates.[9][10]

Materials:

-

TBS-protected alcohol

-

Tetra-n-butylammonium fluoride (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBS-protected alcohol (1.0 equiv.) in anhydrous THF.

-

Add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv. per silyl group) dropwise to the stirred solution at room temperature or 0 °C.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[10]

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[10]

Safety and Toxicology

Tetra-n-butylammonium dihydrogentrifluoride is a hazardous chemical and should be handled with appropriate safety precautions.[4]

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes severe skin burns and eye damage.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]

Toxicology: Specific toxicological data for Tetra-n-butylammonium dihydrogentrifluoride is limited. However, as a quaternary ammonium compound (QAC), it shares general toxicological concerns. QACs can be irritants and corrosive at high concentrations.[11] Prolonged or high-level exposure may lead to adverse health effects.[11] The toxicity of fluoride ions should also be considered.

Role in Drug Development

The use of fluorinating agents like Tetra-n-butylammonium dihydrogentrifluoride is of significant interest in drug development. The incorporation of fluorine into a drug candidate can modulate its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[7] The ability to perform deprotection of hydroxyl groups under mild conditions is also critical in the synthesis of complex, biologically active molecules.[6][9] While this specific reagent is not widely cited in drug development literature, its functional properties are highly relevant to the field.

Conclusion

Tetra-n-butylammonium dihydrogentrifluoride is a valuable reagent for introducing fluorine into organic molecules and for the deprotection of silyl ethers. While a comprehensive dataset for this specific compound is not yet available in the public domain, its utility can be inferred from the extensive studies on the closely related Tetra-n-butylammonium fluoride. For researchers and drug development professionals, this compound offers a convenient and reactive source of fluoride for the synthesis and modification of complex organic molecules. As with all reactive chemical reagents, appropriate safety precautions must be taken during its handling and use. Further research into the specific reactivity, properties, and biological effects of Tetra-n-butylammonium dihydrogentrifluoride is warranted to fully realize its potential in synthetic and medicinal chemistry.

References

- 1. Tetra-n-butylammonium dihydrogen trifluoride [oakwoodchemical.com]

- 2. CAS 99337-56-1: Tetra-n-butylammonium dihydrogentrifluoride [cymitquimica.com]

- 3. 99337-56-1・Tetrabutylammonium Dihydrogen Trifluoride ・203-20011・201-20012・209-20013[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. benchchem.com [benchchem.com]

- 10. cssp.chemspider.com [cssp.chemspider.com]

- 11. fishersci.at [fishersci.at]

An In-depth Technical Guide to the Structure and Bonding in Tetrabutylammonium (Dihydrogen Trifluoride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (dihydrogen trifluoride), with the chemical formula [N(C₄H₉)₄][H₂F₃], is a quaternary ammonium salt that serves as a soluble source of the (dihydrogen trifluoride) anion. This anion is a strongly hydrogen-bonded species of interest in fundamental chemical research and as a fluorinating agent in organic synthesis. This guide provides a comprehensive overview of the structure and bonding of this compound, drawing upon available spectroscopic data and theoretical models. Due to the absence of a published crystal structure for this specific salt, the structural analysis relies on a combination of experimental data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and analogies to related compounds. Detailed experimental protocols for its characterization are also presented.

Chemical Structure and Bonding

Tetrabutylammonium (dihydrogen trifluoride) is an ionic compound composed of a tetrabutylammonium cation, [N(C₄H₉)₄]⁺, and a (dihydrogen trifluoride) anion, [H₂F₃]⁻.

The Tetrabutylammonium Cation

The tetrabutylammonium cation consists of a central nitrogen atom tetrahedrally coordinated to four n-butyl groups. The C-N-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°. The butyl chains can adopt various conformations, and in the solid state, the overall symmetry of the cation can be influenced by crystal packing forces.

The (Dihydrogen Trifluoride) Anion

The [H₂F₃]⁻ anion is a fascinating example of strong hydrogen bonding. It can be described as a central fluoride ion (F⁻) strongly solvated by two hydrogen fluoride (HF) molecules. The anion has a bent, C₂ᵥ symmetry. The bonding within the [H₂F₃]⁻ anion involves two strong, partially covalent hydrogen bonds. Computational studies and spectroscopic data suggest that the hydrogen atoms are not located centrally between the fluorine atoms, unlike in the simpler bifluoride anion ([FHF]⁻).

Quantitative Structural and Spectroscopic Data

While a definitive single-crystal X-ray diffraction study for [N(C₄H₉)₄][H₂F₃] is not publicly available, extensive spectroscopic studies, particularly low-temperature NMR, have provided valuable insights into its structure in solution.

NMR Spectroscopic Data

Low-temperature ¹H and ¹⁹F NMR studies of mixtures of tetrabutylammonium fluoride and HF in a CDF₃/CDF₂Cl solvent have allowed for the direct observation of the [F(HF)₂]⁻ anion, which is equivalent to [H₂F₃]⁻.[1]

Table 1: Low-Temperature NMR Data for the [H₂F₃]⁻ Anion in a Freon Mixture [1]

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |

| ¹H | Not explicitly reported for [H₂F₃]⁻ | ¹J(¹H-¹⁹F) |

| ¹⁹F (central) | -148.2 (tentative) | ²J(¹⁹F-¹⁹F) |

| ¹⁹F (terminal) | Not explicitly reported for [H₂F₃]⁻ |

Note: The original research focused on a range of [F(HF)n]⁻ species, and while the formation of [F(HF)₂]⁻ was confirmed, specific chemical shifts for all nuclei in this particular anion were not fully detailed in the provided excerpts.

Vibrational Spectroscopic Data

Infrared spectroscopy has been a key technique in characterizing the vibrational modes of the [H₂F₃]⁻ anion, primarily through studies of its potassium salt, KH₂F₃. The key vibrational modes are the F-H stretching and bending frequencies.

Table 2: Infrared Absorption Bands of the [H₂F₃]⁻ Anion in Solid Argon and in KH₂F₃

| Vibrational Mode | Frequency (cm⁻¹) in Solid Argon[2] | Frequency (cm⁻¹) in Solid KH₂F₃[3][4] |

| Out-of-phase H-F stretch | 1815 | ~1750-1850 (broad) |

| In-phase H-F stretch | Not reported | ~1200 |

| Bending modes | Not reported | ~1025, 550 |

Experimental Protocols

Synthesis of Tetrabutylammonium (Dihydrogen Trifluoride)

Conceptual Synthesis Workflow:

-

Preparation of Anhydrous Tetrabutylammonium Fluoride (TBAF): Start with a commercially available hydrated form of TBAF (e.g., trihydrate) and rigorously dry it under high vacuum at a slightly elevated temperature. Anhydrous conditions are crucial to prevent the formation of other species.

-

Reaction with Hydrogen Fluoride: In a suitable inert solvent (e.g., a dry, low-freezing-point solvent like a chlorofluorocarbon for subsequent low-temperature studies), carefully introduce a stoichiometric amount of anhydrous hydrogen fluoride (HF) to the anhydrous TBAF solution at low temperature. The reaction should be carried out in a closed system using materials resistant to HF, such as Teflon or polyethylene. [N(C₄H₉)₄]F + 2HF → [N(C₄H₉)₄][H₂F₃]

-

Isolation: As tetrabutylammonium (dihydrogen trifluoride) is often used in situ or is a liquid at room temperature, isolation of a crystalline solid may be challenging. For characterization, the solution is typically used directly.

Characterization Methods

Low-temperature NMR is the most powerful technique for characterizing the [H₂F₃]⁻ anion in solution.

Experimental Setup: [1]

-

Spectrometer: A high-field NMR spectrometer equipped with a variable temperature probe capable of reaching temperatures as low as 100 K.

-

Solvent: A low-freezing-point solvent mixture, such as CDF₃/CDF₂Cl, is used to maintain the sample in the liquid phase at the required low temperatures.[1]

-

Sample Preparation: The sample is prepared in a sealed, thick-walled NMR tube suitable for low-temperature and high-pressure work. Anhydrous conditions must be maintained.

-

Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired at various low temperatures to ensure slow proton and fluoride exchange, allowing for the resolution of individual species.

IR spectroscopy can be used to identify the characteristic vibrational modes of the [H₂F₃]⁻ anion.

Experimental Setup:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For the solid state, the sample can be prepared as a mull (e.g., with Nujol) between plates made of material transparent in the mid-IR range and resistant to fluorides (e.g., AgCl or diamond). For solution-phase studies, a specialized low-temperature cell with fluoride-resistant windows is required.

Visualizations

Caption: Structure of the Tetrabutylammonium Cation.

Caption: Bonding in the (Dihydrogen Trifluoride) Anion.

Caption: Conceptual Workflow for Synthesis and Characterization.

Conclusion

Tetrabutylammonium (dihydrogen trifluoride) is a valuable reagent whose structural and bonding characteristics are dominated by the properties of its constituent ions. While a definitive solid-state structure remains to be elucidated by X-ray crystallography, a consistent picture of its nature, particularly that of the strongly hydrogen-bonded [H₂F₃]⁻ anion, has been established through spectroscopic techniques. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this and related compounds, providing a foundation for further investigation and application in various fields of chemistry.

References

The Advent and Evolution of Quaternary Ammonium Fluoride Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quaternary ammonium fluoride (QAF) reagents have emerged as indispensable tools in modern organic synthesis, offering a soluble and highly reactive source of the fluoride ion. This guide provides a comprehensive overview of the discovery, history, and applications of these versatile reagents. From the early days of organofluorine chemistry to the development of sophisticated anhydrous fluoride sources, we trace the evolution of QAFs and their impact on fields ranging from materials science to drug discovery. This document details key synthetic methodologies, presents comparative data on reagent performance, and provides experimental protocols for their preparation and use. Furthermore, critical reaction pathways and experimental workflows are visualized to offer a deeper understanding of their chemical behavior.

A Journey Through Time: The History of Fluoride Reagents

The story of quaternary ammonium fluoride reagents is intrinsically linked to the broader history of fluorine chemistry. The journey began with the challenging isolation of elemental fluorine and the synthesis of the first organofluorine compounds.

The first organofluorine compound, fluoromethane, was synthesized by Dumas and Péligot in 1835 by distilling dimethyl sulfate with potassium fluoride.[1] A significant milestone in halogen exchange reactions was achieved by Alexander Borodin in 1862, who synthesized benzoyl fluoride from benzoyl chloride and potassium bifluoride.[1] However, the extreme reactivity of elemental fluorine, first isolated by Henri Moissan in 1886, made direct fluorination of organic compounds a perilous endeavor, often resulting in explosions.[1][2] This challenge spurred the development of safer and more manageable fluoride sources.

The first documented preparation of a quaternary ammonium fluoride, specifically tetramethylammonium fluoride (TMAF), was by Lawson and Collie in 1888.[2] They synthesized TMAF by neutralizing tetramethylammonium hydroxide with hydrofluoric acid.[2] Despite this early discovery, the widespread use of QAFs as reagents in organic synthesis did not occur until much later. For a long period, inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF) remained the primary, albeit often poorly soluble, sources of fluoride ions.

The modern era of QAF reagents was significantly advanced by the need for soluble fluoride sources in organic solvents. Tetrabutylammonium fluoride (TBAF) became a prominent reagent due to its commercial availability, typically as a trihydrate, and its good solubility in common organic solvents like tetrahydrofuran (THF).[3][4] However, the presence of water in hydrated TBAF was found to be detrimental to many reactions, leading to side reactions and reduced reactivity.[5] A major breakthrough came with the development of methods to prepare anhydrous TBAF. In 2005, Sun and DiMagno reported a landmark synthesis of truly anhydrous TBAF by reacting tetrabutylammonium cyanide with hexafluorobenzene.[6][7] This method not only provided a highly reactive "naked" fluoride source but also ingeniously used the reaction byproduct to scavenge any residual water.[6]

Properties and Performance of Quaternary Ammonium Fluoride Reagents

The utility of a QAF reagent is determined by its physical and chemical properties. Key factors for consideration include the nature of the cation, the presence or absence of water, solubility, and thermal stability.

Physicochemical Properties

The large, organic cations of QAFs render them soluble in a variety of organic solvents, a significant advantage over their inorganic counterparts.[8] However, many QAFs are hygroscopic and are often sold as hydrates.[4] The presence of water can drastically affect the reactivity of the fluoride ion and promote side reactions, most notably the Hofmann elimination of the quaternary ammonium cation.[6]

| Property | Tetrabutylammonium Fluoride (TBAF) Trihydrate | Anhydrous Tetramethylammonium Fluoride (TMAF) |

| CAS Number | 87749-50-6[3] | 75-58-1 |

| Molecular Weight | 315.51 g/mol [8] | 93.15 g/mol |

| Melting Point | 62-63 °C[9][10] | ~300 °C (decomposes) |

| Appearance | White to off-white crystalline solid[9] | White crystalline solid |

| Solubility | Miscible with THF, acetonitrile, DMSO, water[11][12] | Soluble in polar aprotic solvents |

| Thermal Stability | Decomposes at temperatures below 100 °C[8] | Decomposes at ~160-170 °C[2] |

Reactivity and Comparative Performance

The reactivity of the fluoride anion in a QAF is highly dependent on its solvation state. In anhydrous, polar aprotic solvents, the fluoride ion is poorly solvated, rendering it a potent nucleophile and base. This "naked" fluoride is significantly more reactive than the hydrated fluoride ion found in QAF hydrates.

The development of anhydrous TBAF by Sun and DiMagno demonstrated a dramatic increase in reactivity compared to its hydrated form. For instance, the fluorination of benzyl bromide, which takes 8 to 12 hours with physically dried TBAF, is completed in minutes at low temperatures with truly anhydrous TBAF.[5]

In nucleophilic aromatic substitution (SNAr) reactions, anhydrous QAFs like TMAF have shown superior performance compared to traditional inorganic fluoride sources. For example, in the fluorination of various chloro- and triflyloxy-substituted heterocycles, anhydrous TMAF at 80 °C provides significantly higher yields in a shorter time compared to CsF, which requires temperatures of 140 °C to achieve moderate yields.[3]

Key Applications in Research and Drug Development

The unique properties of QAF reagents have led to their widespread adoption in numerous synthetic transformations critical to research and drug development.

Desilylation Reactions

One of the most common applications of QAFs, particularly TBAF, is the cleavage of silyl ethers, which are widely used as protecting groups for alcohols.[4] The high affinity of the fluoride ion for silicon drives this reaction, forming a strong Si-F bond and liberating the alcohol. The reaction is typically fast and efficient, proceeding under mild conditions.

Nucleophilic Fluorination

QAFs are excellent reagents for the introduction of fluorine into organic molecules via nucleophilic substitution reactions.[4] Anhydrous QAFs are particularly effective in SNAr reactions of electron-deficient aromatic and heteroaromatic systems, which is a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals.[3]

PET Radiochemistry

In Positron Emission Tomography (PET), the short-lived radionuclide fluorine-18 ([¹⁸F]) is often incorporated into biomolecules. The synthesis of [¹⁸F]-labeled radiotracers requires rapid and efficient fluorination reactions. Quaternary ammonium-based anion exchange cartridges, such as Quaternary Methyl Ammonium (QMA) cartridges, play a vital role in the preparation of reactive [¹⁸F]fluoride by trapping it from aqueous solutions and allowing for its elution in an anhydrous organic solvent.

Base-Catalyzed Reactions

The fluoride ion of QAFs can also act as a base to promote a variety of organic transformations, including aldol-type condensations, Michael additions, and ring-opening reactions.[3] The basicity of the fluoride ion is highly dependent on the solvent and the presence of water.

The Challenge of Anhydrous Quaternary Ammonium Fluorides

A significant challenge in the use of QAFs is their hygroscopicity and the instability of anhydrous forms, particularly for those with β-hydrogens like TBAF. In the presence of trace amounts of water or protic solvents, TBAF can undergo Hofmann elimination to form tributylamine, butene, and bifluoride.[5][6] This decomposition pathway not only consumes the active reagent but also introduces impurities into the reaction mixture.

The development of stable, truly anhydrous QAFs or efficient methods for their in-situ generation has been a major focus of research. The Sun and DiMagno synthesis of anhydrous TBAF is a prime example of a successful strategy to overcome this challenge.

Experimental Protocols

Synthesis of Tetrabutylammonium Fluoride Trihydrate

This protocol is adapted from a patented procedure for the synthesis of TBAF trihydrate.[13]

Materials:

-

Tetrabutylammonium bromide (80.57 g, 0.25 mol)

-

Potassium fluoride (21.79 g, 0.375 mol)

-

Deionized water (600 mL)

Procedure:

-

In a 1 L four-necked flask equipped with a mechanical stirrer, dissolve tetrabutylammonium bromide and potassium fluoride in deionized water.

-

Cool the solution in a low-temperature bath to 1-10 °C to induce crystallization. A large amount of solid should precipitate after about 30 minutes.

-

Continue crystallization for another hour.

-

Collect the white solid by suction filtration.

-

Wash the solid with a small amount of cold deionized water.

-

Dry the solid under vacuum at 40 °C for 24 hours to yield tetrabutylammonium fluoride trihydrate.

Expected Yield: 70-80%

In-situ Generation and Isolation of Anhydrous Tetrabutylammonium Fluoride

This protocol is based on the method developed by Sun and DiMagno.[7]

Materials:

-

Tetrabutylammonium cyanide (TBACN) (0.67 g)

-

Hexafluorobenzene (C₆F₆) (0.3 mL)

-

Anhydrous tetrahydrofuran (THF) (3.0 mL)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve TBACN in 2.5 mL of anhydrous THF in a Schlenk flask.

-

Cool the solution to -65 °C.

-

In a separate flask, prepare a solution of hexafluorobenzene in 0.5 mL of anhydrous THF and cool it to -65 °C.

-

Slowly add the cold hexafluorobenzene solution to the stirred TBACN solution.

-

Allow the reaction mixture to warm gradually to -15 °C over 4 hours. The solution will change color from colorless to yellow-green, and a white solid will precipitate.

-

For in-situ use, the resulting mixture can be used directly. The yield of TBAF in solution is >95%.

-

For isolation of solid anhydrous TBAF, cool the mixture back to -65 °C, filter the solid under an inert atmosphere, and wash it twice with cold THF. The isolated yield is typically 40-70%. Store the solid at or below -36 °C.

General Protocol for TBAF-Mediated Desilylation of a TBDMS Ether

This is a general starting protocol for the cleavage of a tert-butyldimethylsilyl (TBDMS) ether using commercially available TBAF solution.

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (1.0 M solution in THF, 1.1-1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF to make an approximately 0.1 M solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding water.

-

Dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

Future Outlook

The development of quaternary ammonium fluoride reagents continues to be an active area of research. Efforts are focused on the design of more stable, less hygroscopic, and more selective fluorinating agents. The exploration of novel cations that are resistant to Hofmann elimination is a promising avenue. Furthermore, the application of QAFs in new synthetic methodologies, particularly in asymmetric fluorination and late-stage functionalization of complex molecules, is expected to expand their role in drug discovery and materials science. The development of more environmentally benign and cost-effective methods for the synthesis of anhydrous QAFs will also be crucial for their broader industrial application.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrabutylammonium (fluoride)( in THF)_TargetMol [targetmol.com]

- 7. 201951000 [thermofisher.com]

- 8. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 9. テトラブチルアンモニウムフルオリド 三水和物 ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 10. 四丁基氟化铵 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. researchgate.net [researchgate.net]

Theoretical Insights into the Stability of the (Dihydrogen Trifluoride) Anion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The (dihydrogen trifluoride) anion, H₂F₃⁻, represents a fascinating member of the polyhydrogen fluoride family of anions. Its role as a stable, isolable species and its utility as a fluoride donor in chemical reactions have prompted interest in its structural and energetic properties. This technical guide provides an in-depth analysis of the theoretical studies on the stability of the H₂F₃⁻ anion, drawing upon available experimental data and computational investigations of related species to offer a comprehensive understanding of its core characteristics.

Molecular Structure and Geometry

The H₂F₃⁻ anion is characterized by a bent, C₂ᵥ symmetry structure, where a central fluoride ion is strongly hydrogen-bonded to two hydrogen fluoride molecules. Experimental data from the crystal structure of potassium dihydrogen trifluoride (KH₂F₃) provides a solid benchmark for theoretical models.

Table 1: Experimental and Theoretical Geometric Parameters of the H₂F₃⁻ Anion

| Parameter | Experimental (from KH₂F₃) | Theoretical (Representative Values) |

| Bond Lengths | ||

| F-H | 1.13 Å | ~1.15 - 1.20 Å |

| F···H | 1.34 Å | ~1.30 - 1.35 Å |

| Bond Angles | ||

| ∠(F-H···F) | 178° | ~175° - 180° |

| ∠(H-F-H) | 134° | ~130° - 135° |

Note: Theoretical values are representative and can vary depending on the level of theory and basis set used in the calculation.

Theoretical Framework for Stability Analysis

The stability of the H₂F₃⁻ anion can be assessed through the lens of computational quantum chemistry. High-level ab initio methods are necessary to accurately capture the subtle electronic effects, including strong hydrogen bonding and electron correlation, that govern its properties.

Recommended Computational Methods

Ab Initio Methods:

-

Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): This "gold standard" method provides highly accurate energies and geometries, making it ideal for benchmarking the stability of small anions like H₂F₃⁻.

-

Møller-Plesset Perturbation Theory (MP2): MP2 offers a good balance between computational cost and accuracy for systems where electron correlation is significant. It is well-suited for geometry optimizations and frequency calculations of hydrogen-bonded species.

Density Functional Theory (DFT):

-

DFT methods, particularly those with hybrid functionals (e.g., B3LYP, M06-2X) and augmented basis sets, can provide valuable insights into the geometry and vibrational frequencies of H₂F₃⁻. However, careful validation against higher-level methods is recommended for accurate energy calculations.

Basis Sets

For accurate calculations on fluoride-containing anions, it is crucial to employ large, flexible basis sets that include diffuse functions to properly describe the electron density of the anion. Augmented correlation-consistent basis sets, such as aug-cc-pVTZ and aug-cc-pVQZ , are highly recommended.

Dissociation Pathways and Energetics

The thermodynamic stability of the H₂F₃⁻ anion is determined by its dissociation energies into various fragments. While extensive theoretical studies specifically detailing these pathways for gaseous H₂F₃⁻ are not abundant in the literature, we can infer the most likely dissociation channels based on the known stability of related species.

Table 2: Plausible Dissociation Pathways and Estimated Energetics for H₂F₃⁻

| Dissociation Pathway | Products | Estimated Enthalpy Change (ΔH) | Notes |

| 1 | HF + HF₂⁻ | Highly Endothermic | The bifluoride anion (HF₂⁻) is a very stable species. |

| 2 | H₂ + F₃⁻ | Endothermic | The trifluoride anion (F₃⁻) is a known stable species in the gas phase. |

| 3 | F⁻ + 2HF | Highly Endothermic | Represents the complete dissociation into its constituent molecules and ion. |

The primary dissociation pathway is expected to be the loss of a hydrogen fluoride molecule to form the highly stable bifluoride anion (HF₂⁻).

Vibrational Frequencies

Vibrational spectroscopy provides a powerful tool for characterizing the structure and bonding within the H₂F₃⁻ anion. Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental spectra.

Table 3: Key Calculated Vibrational Modes of the H₂F₃⁻ Anion

| Vibrational Mode | Description | Approximate Frequency Range (cm⁻¹) |

| ν(F-H) symmetric stretch | Symmetric stretching of the terminal F-H bonds | 1600 - 1800 |

| ν(F-H) asymmetric stretch | Asymmetric stretching of the terminal F-H bonds | 1800 - 2000 |

| δ(F-H···F) in-plane bend | In-plane bending of the hydrogen bonds | 1000 - 1200 |

| δ(F-H···F) out-of-plane bend | Out-of-plane bending of the hydrogen bonds | 800 - 1000 |

Role in Reaction Mechanisms: A Case Study in Deoxyfluorination

The H₂F₃⁻ anion is not merely a subject of theoretical curiosity; it is a key component in synthetic organic chemistry. A notable example is its use in the deoxyfluorination of alcohols.

A proposed two-step mechanism for the deoxyfluorination of a benzyl alcohol using an imidazolium-based reagent with an H₂F₃⁻ counter-anion is illustrated below.

Caption: Proposed two-step mechanism for deoxyfluorination.

This mechanism highlights the role of the H₂F₃⁻ anion as a potent source of fluoride for nucleophilic substitution.

Logical Workflow for Theoretical Stability Analysis

The theoretical investigation of the H₂F₃⁻ anion's stability follows a structured workflow.

Caption: Workflow for computational stability analysis.

Conclusion

The (dihydrogen trifluoride) anion, H₂F₃⁻, is a stable and structurally well-defined species. While dedicated, comprehensive theoretical studies on its gas-phase stability are somewhat limited in the literature, a consistent picture emerges from experimental data and computational analysis of related fluoride anions. High-level ab initio calculations are essential for accurately describing its geometric and energetic properties. The H₂F₃⁻ anion's stability is not only of fundamental interest but also underpins its utility as a practical reagent in synthetic chemistry. Further theoretical investigations into its detailed potential energy surface and reaction dynamics would be a valuable contribution to the field.

Solubility of Tetrabutylammonium (Dihydrogen Trifluoride) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabutylammonium (dihydrogen trifluoride), a quaternary ammonium salt with applications in various chemical and pharmaceutical processes. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of tetrabutylammonium (dihydrogen trifluoride) (TBATF2) has been reported in a limited number of organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Temperature (°C) | Solubility | Observations |

| Dichloromethane | Not Specified | Soluble | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Ultrasonic assistance may be needed.[4] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 5 mg/mL | Clear solution.[4] |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 5 mg/mL | Clear solution.[4] |

Experimental Protocols

Detailed experimental protocols for determining the solubility of tetrabutylammonium (dihydrogen trifluoride) are not extensively published. However, based on general laboratory practices for solubility assessment, a standard methodology can be outlined. The following sections describe the preparation of specific formulations as found in the literature and a general procedure for determining solubility.

Preparation of Formulations

Protocol 1: Aqueous Formulation

-

Prepare a stock solution of tetrabutylammonium (dihydrogen trifluoride) in DMSO at a concentration of 50.0 mg/mL.

-

To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

-

Mix the solution thoroughly until a clear solution is obtained. This yields a final concentration of ≥ 5 mg/mL.

Protocol 2: Oil-Based Formulation

-

Prepare a stock solution of tetrabutylammonium (dihydrogen trifluoride) in DMSO.

-

Add the DMSO stock solution to corn oil to achieve a final solvent ratio of 10% DMSO and 90% corn oil.

-

Mix thoroughly to obtain a clear solution with a concentration of ≥ 5 mg/mL.

General Protocol for Solubility Determination

The following is a general experimental workflow for determining the solubility of a compound like tetrabutylammonium (dihydrogen trifluoride) in an organic solvent.

-

Solvent Selection: Choose a range of organic solvents of varying polarities.

-

Sample Preparation: Accurately weigh a known amount of tetrabutylammonium (dihydrogen trifluoride).

-

Equilibration: Add a small, precise volume of the selected organic solvent to the solid. Stir or agitate the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This can range from several hours to days.

-

Observation: Visually inspect the mixture for the presence of undissolved solid.

-

Incremental Solvent Addition: If the solid has completely dissolved, add another weighed amount of the solid and repeat the equilibration step. If undissolved solid remains, add a small, precise volume of the solvent and repeat the equilibration step.

-

Saturation Point: Continue this process until a saturated solution is obtained, where a small amount of undissolved solid remains in equilibrium with the solution.

-

Separation: Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by decantation or by filtration through a suitable membrane filter.

-

Quantification: Determine the concentration of tetrabutylammonium (dihydrogen trifluoride) in the clear, saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Data Reporting: Express the solubility as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solvent (mol/L) at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the general logical workflow for determining the solubility of tetrabutylammonium (dihydrogen trifluoride) in an organic solvent.

Caption: General workflow for determining the solubility of a solid in a liquid.

References

safety, handling, and storage precautions for tetrabutylammonium (dihydrogen trifluoride)

An In-depth Technical Guide to the Safety, Handling, and Storage of Tetrabutylammonium (dihydrogen trifluoride)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for tetrabutylammonium (dihydrogen trifluoride), a quaternary ammonium salt used as a reagent in various chemical reactions.[1] Due to its hazardous nature, strict adherence to safety protocols is essential.

Chemical Identification

| Identifier | Value |

| Chemical Name | Tetrabutylammonium (dihydrogen trifluoride) |

| Synonyms | Tetra-n-butylammonium dihydrogentrifluoride |

| CAS Number | 99337-56-1 |

| Molecular Formula | C16H38F3N |

| Molecular Weight | 301.48 g/mol [2] |

Hazard Identification

Tetrabutylammonium (dihydrogen trifluoride) is a hazardous substance that poses significant risks upon exposure.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Skin Corrosion/Irritation | Sub-category 1C | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3] |

Signal Word: Danger[3]

Hazard Pictograms:

Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid |

| Appearance | Colorless to light orange to yellow clear liquid |

| Solubility | Soluble in dichloromethane |

| Stability | Stable under normal conditions[3] |

| Conditions to Avoid | Exposure to air[3] |

| Incompatible Materials | Oxidizing agents[3] |

| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide (CO2)[3] |

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with tetrabutylammonium (dihydrogen trifluoride).

Safe Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a laboratory fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.

Storage

-

Container: Keep the container tightly closed.[3]

-

Conditions: Store in a cool, shaded, and locked-up area.[3] It is recommended to store at a temperature below 15°C.

-

Inert Atmosphere: Store under an inert gas as the product is air sensitive.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this chemical.

| Protection Type | Specification |

| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] Wear a lab coat or other protective clothing to prevent skin contact.[4] |

| Respiratory Protection | If vapors or mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] A gas mask or self-contained breathing apparatus may be necessary.[3] |

First Aid Measures

Immediate medical attention is required for any exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[3] If skin irritation occurs, seek medical advice.[4] Wash contaminated clothing before reuse.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate non-essential personnel. Wear suitable protective equipment.[3]

-

Environmental Precautions: Prevent the product from entering drains.[3]

-

Cleanup: For minor spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust creation.[4] For larger spills, collect as much of the spill as possible with a suitable absorbent material.[3]

Disposal Considerations

Disposal of tetrabutylammonium (dihydrogen trifluoride) and its containers must be handled with care.

-

Product Disposal: Entrust disposal to a licensed waste disposal company.[3] Disposal must be in accordance with local, regional, and national regulations.[4]

-

Container Disposal: Before disposing of the used container, remove the contents completely.[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key safety and response workflows.

Caption: Safe Handling Workflow for Tetrabutylammonium (dihydrogen trifluoride).

Caption: Emergency Response Protocol for Exposure Incidents.

References

Methodological & Application

Applications of Tetrabutylammonium (dihydrogen trifluoride) in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (dihydrogen trifluoride), often abbreviated as TBATDF, is a versatile and user-friendly fluorinating agent that has gained significant traction in modern organic synthesis. Its character as a stable, soluble, and less corrosive source of fluoride ions makes it an attractive alternative to more hazardous fluorinating agents like anhydrous hydrogen fluoride. This document provides detailed application notes, experimental protocols, and quantitative data for the use of TBATDF in a variety of synthetic transformations, aiding researchers in the development of novel fluorinated molecules for pharmaceutical and agrochemical applications.

Nucleophilic Fluorination of Epoxides

The ring-opening of epoxides with a fluoride nucleophile is a fundamental method for the synthesis of β-fluoroalcohols, which are valuable building blocks in medicinal chemistry. TBATDF serves as an effective and regioselective reagent for this transformation.

Application Notes:

The reaction typically proceeds via an S(_N)2 mechanism, with the fluoride ion attacking one of the carbon atoms of the epoxide ring, leading to the corresponding fluorohydrin. The regioselectivity of the attack is influenced by both steric and electronic factors of the epoxide substrate. In general, for terminal epoxides, the fluoride attacks the less substituted carbon. The reaction is often carried out in aprotic solvents like THF or acetonitrile at elevated temperatures.

Quantitative Data Summary:

| Substrate (Epoxide) | Reagent System | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Styrene Oxide | TBATDF | Toluene | 80 | 3 | 2-Fluoro-1-phenylethanol | 31 | [1] |

| Sugar-derived epoxide 1 | TBAF/KHF₂ | Neat | 120 | 24 | C3-fluorinated product 2 | 84 | [2][3] |

| Sugar-derived epoxide 3 | TBAF/KHF₂ | Neat | 120 | 24 | C3-fluorinated product 4 | 87 | [2][3] |

| Sugar-derived epoxide 15 | TBAF/KHF₂ | Neat | 70 | 2 | C2-fluorinated product 16 | 83 | [2][3] |

Experimental Protocol: Synthesis of 2-Fluoro-1-phenylethanol from Styrene Oxide [1]

-

To a solution of styrene oxide (1 equivalent) in toluene, add tetrabutylammonium (dihydrogen trifluoride) (5 equivalents).

-

Heat the reaction mixture at 80°C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-1-phenylethanol.

Logical Relationship Diagram: Epoxide Ring-Opening

Caption: SN2 mechanism for the ring-opening of epoxides using TBATDF.

Deoxyfluorination of Alcohols

The conversion of alcohols to alkyl fluorides is a crucial transformation in the synthesis of fluorinated compounds. While not a direct application of TBATDF alone, it is a key component in mixed-reagent systems for efficient deoxyfluorination.

Application Notes:

A combination of n-perfluorobutanesulfonyl fluoride (PBSF) and tetrabutylammonium triphenyldifluorosilicate (TBAT), a related tetrabutylammonium fluoride source, provides a mild and efficient method for the direct fluorination of primary and secondary alcohols.[2][4] This method proceeds with inversion of configuration at the reaction center and minimizes elimination side reactions. The reaction involves the in situ formation of a perfluorobutanesulfonate ester, which is then displaced by the fluoride ion from TBAT.

Quantitative Data Summary:

| Substrate (Alcohol) | Reagent System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Primary Alcohols | PBSF, TBAT | i-Pr₂NEt | Toluene | 25 | 86-94 | [2] |

| Secondary Alcohols | PBSF, TBAT | i-Pr₂NEt | Toluene | 25 | 72-91 | [2] |

Experimental Protocol: General Procedure for Deoxyfluorination of a Secondary Alcohol [2]

-

To a stirred solution of the secondary alcohol (1 equivalent) and diisopropylethylamine (i-Pr₂NEt, 1.5 equivalents) in toluene, add n-perfluorobutanesulfonyl fluoride (PBSF, 1.2 equivalents) at room temperature.

-

After stirring for a short period, add tetrabutylammonium triphenyldifluorosilicate (TBAT, 2 equivalents).

-

Continue stirring at 25°C and monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the corresponding alkyl fluoride.

Experimental Workflow: Deoxyfluorination of Alcohols

Caption: Workflow for the deoxyfluorination of alcohols using a PBSF/TBAT system.

Desilylation of Silyl Ethers

Tetrabutylammonium fluoride (TBAF), a close relative of TBATDF and often used in solution, is the reagent of choice for the cleavage of silyl ether protecting groups. This is a fundamental and widely used reaction in multi-step organic synthesis.

Application Notes:

The high affinity of the fluoride ion for silicon drives this reaction. The fluoride attacks the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alkoxide and a stable silyl fluoride. The reaction is typically fast and clean, proceeding under mild conditions. It is compatible with a wide range of functional groups.

Experimental Protocol: General Procedure for TBS Deprotection

-

Dissolve the TBS-protected alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents per silyl group) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically a few minutes to several hours).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If necessary, purify the resulting alcohol by flash column chromatography.

Signaling Pathway: Mechanism of Desilylation

Caption: Mechanism of TBAF-mediated desilylation of a silyl ether.

Difluorination of Dithioacetals and Conversion of Dithiocarbamates to Trifluoromethylamines

TBATDF is a valuable reagent for the synthesis of gem-difluoro compounds and trifluoromethylamines from sulfur-containing precursors.[5]

Application Notes:

-

Difluorination of Dithioacetals: Dithioacetals and dithioketals can be converted to their corresponding gem-difluoroalkanes using TBATDF. This transformation is a key method for introducing a difluoromethylene group, a common motif in medicinal chemistry.

-

Conversion of Dithiocarbamates to Trifluoromethylamines: TBATDF can be employed to convert dithiocarbamates into trifluoromethylamines. This reaction provides a route to the valuable trifluoromethylamino functionality.

Generalized Protocol: Difluorination of a Dithioacetal

-

In a suitable reaction vessel, dissolve the dithioacetal (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Add TBATDF (excess, e.g., 2-4 equivalents) to the solution.

-

The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by GC-MS or ¹⁹F NMR.

-

Upon completion, carefully quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the gem-difluoro product by column chromatography or distillation.

Generalized Protocol: Conversion of a Dithiocarbamate to a Trifluoromethylamine

-

Dissolve the dithiocarbamate (1 equivalent) in a dry, aprotic solvent.

-

Add an excess of TBATDF.

-

Heat the reaction mixture and monitor its progress.

-

After completion, perform an appropriate aqueous workup.

-

Extract and purify the desired trifluoromethylamine.

Hydrofluorination of Alkenes

While several reagents are available for the hydrofluorination of alkenes, the direct use of TBATDF for this transformation is less commonly reported in detailed protocols. However, related HF complexes are widely used.

Application Notes:

The hydrofluorination of alkenes typically follows Markovnikov's rule, where the fluorine atom adds to the more substituted carbon of the double bond. The reaction is often catalyzed by a Brønsted or Lewis acid. Reagents like triethylamine trihydrofluoride (Et₃N·3HF) in combination with a strong acid are effective for this purpose.[6]

Logical Relationship: Factors in Alkene Hydrofluorination

Caption: Key factors influencing the hydrofluorination of alkenes.

Phase-Transfer Catalysis

The tetrabutylammonium cation in TBATDF can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.

Application Notes:

In a typical solid-liquid or liquid-liquid phase-transfer system, the lipophilic tetrabutylammonium cation can transport an anionic nucleophile from the aqueous or solid phase into the organic phase where the reaction with the substrate occurs. This enhances the reaction rate and allows for milder reaction conditions. While tetrabutylammonium halides are more commonly cited as PTCs, the principle applies to TBATDF as well, particularly in reactions where the fluoride ion can also participate.

Safety and Handling of TBATDF

Tetrabutylammonium (dihydrogen trifluoride) is a corrosive and toxic substance that should be handled with appropriate safety precautions.[6][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat when handling TBATDF. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe the vapors. It is an air-sensitive and hygroscopic liquid, so it should be stored under an inert atmosphere.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. html.rhhz.net [html.rhhz.net]